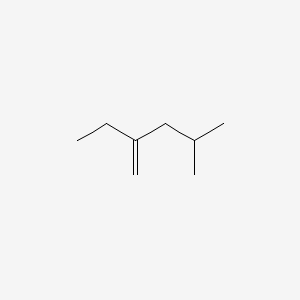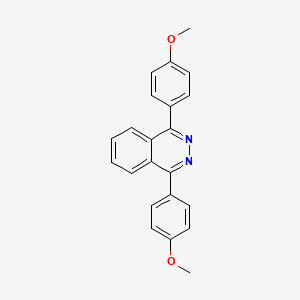
1,4-Bis(4-methoxyphenyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-methoxyphenyl)phthalazine is a chemical compound belonging to the phthalazine family It is characterized by the presence of two methoxyphenyl groups attached to the 1 and 4 positions of the phthalazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(4-methoxyphenyl)phthalazine can be synthesized through various methods. One common approach involves the reaction of 1-chlorophthalazine with 4-methoxyaniline under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine, and it is carried out under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and catalysts, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrophthalazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
1,4-Bis(4-methoxyphenyl)phthalazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-proliferative activity against cancer cell lines.
Material Science: The compound’s structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with biological molecules are of interest for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-methoxyphenyl)phthalazine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(4-bromophenyl)phthalazine: Similar structure but with bromine atoms instead of methoxy groups.
1,4-Bis(4-nitrophenyl)phthalazine: Contains nitro groups instead of methoxy groups.
1,4-Bis(4-aminophenyl)phthalazine: Features amino groups in place of methoxy groups.
Uniqueness
1,4-Bis(4-methoxyphenyl)phthalazine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can affect its applications in various fields .
Propiedades
Número CAS |
5441-28-1 |
|---|---|
Fórmula molecular |
C22H18N2O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,4-bis(4-methoxyphenyl)phthalazine |
InChI |
InChI=1S/C22H18N2O2/c1-25-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)22(24-23-21)16-9-13-18(26-2)14-10-16/h3-14H,1-2H3 |
Clave InChI |
SXWJXIUDVYZJFA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)


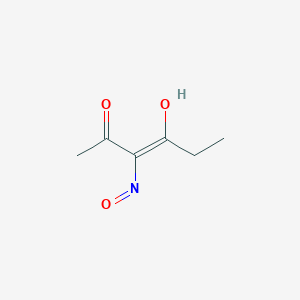
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
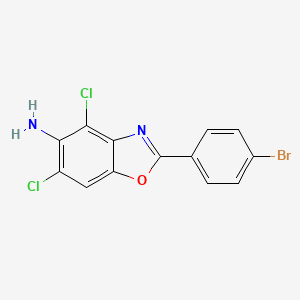
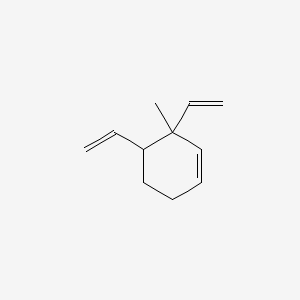
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)

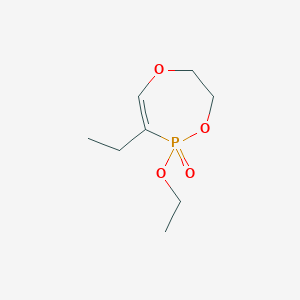

![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
